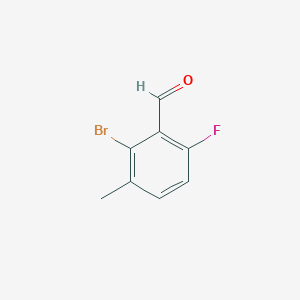

2-Bromo-6-fluoro-3-methylbenzaldehyde

描述

2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS: 154650-16-5) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol . Its structure features a bromine atom at position 2, a fluorine atom at position 6, and a methyl group at position 3 on the benzaldehyde ring. This compound is primarily used as a pharmaceutical intermediate, with a purity of ≥98% and storage recommendations under an inert atmosphere at 2–8°C . Safety data indicates it carries the hazard statement H302 (harmful if swallowed) .

属性

IUPAC Name |

2-bromo-6-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORDCPFFRDZLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597323 | |

| Record name | 2-Bromo-6-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154650-16-5 | |

| Record name | 2-Bromo-6-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination Under Light Conditions

In the first step, 2-bromo-6-fluorotoluene undergoes bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under illumination. The reaction proceeds via a radical mechanism, where light initiates the generation of bromine radicals, facilitating allylic or benzylic bromination. For the target compound, bromination at the methyl group’s position (C-3) would require careful tuning of reaction conditions:

This step yields 2-bromo-6-fluoro-3-(bromomethyl)benzene as an intermediate. The use of a high-intensity light source ensures consistent radical formation, critical for regioselective bromination.

Oxidation to Aldehyde

The second step involves oxidizing the bromomethyl intermediate to the aldehyde. Patent CN102070420A/B employs dimethyl sulfoxide (DMSO) with inorganic additives (e.g., NaHCO₃) at 95°C for 3–8 hours. DMSO acts as a mild oxidizing agent, converting benzyl bromides to benzaldehydes via a Kornblum oxidation mechanism:

Key parameters for this step include:

| Parameter | Value/Description | Source |

|---|---|---|

| Oxidizing agent | DMSO with NaHCO₃ or K₂CO₃ | |

| Temperature | 95°C | |

| Reaction time | 3–8 hours | |

| Workup | Extraction with organic solvents, column chromatography |

The final product is isolated with ≥99% purity and near-quantitative conversion rates.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Introducing bromine at the benzylic position (C-3 methyl group) competes with aromatic bromination. To favor benzylic bromination:

Oxidation Efficiency

The Kornblum oxidation’s success depends on the stability of the benzyl bromide intermediate. Bulky substituents (e.g., fluorine at C-6) may slow oxidation, necessitating higher temperatures or prolonged reaction times.

Purification Techniques

Silica gel chromatography is critical for removing byproducts (e.g., dibrominated compounds). Patent CN102070420A/B reports using petroleum ether for recrystallization, achieving >99% purity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₆BrFO | |

| Molecular weight | 217.04 g/mol | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | 2–8°C, desiccated |

Stock solutions should be prepared in anhydrous DMSO at 10 mM and stored at -20°C for ≤1 month .

化学反应分析

Types of Reactions: 2-Bromo-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 2-Bromo-6-fluoro-3-methylbenzoic acid.

Reduction: 2-Bromo-6-fluoro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Organic Synthesis

2-Bromo-6-fluoro-3-methylbenzaldehyde serves as an essential intermediate in the synthesis of more complex organic compounds and pharmaceuticals. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. Notable applications include:

- Anticancer Activity: Research indicates that it can bind to PD-L1, a protein involved in immune checkpoint regulation, suggesting its potential as an immunotherapeutic agent .

- Enzyme Interaction Studies: It has been shown to inhibit xanthine oxidase (XO), influencing purine metabolism through specific enzyme interactions .

Biochemical Assays

Due to its ability to interact with biological molecules, it is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways. The aldehyde group facilitates covalent bonding with nucleophilic sites on proteins, modulating their activity .

Enzyme Interaction Studies

Research has demonstrated that this compound interacts with enzymes like xanthine oxidase, leading to inhibition through hydrogen bonding and hydrophobic interactions .

Anticancer Activity

In studies focused on small-molecule inhibitors, it was found that brominated compounds exhibit significant binding affinity to immune checkpoint proteins, highlighting their potential role in cancer therapies .

Toxicity Assessment

Toxicity studies in animal models revealed that lower concentrations of the compound had minimal effects on cellular functions, whereas higher doses resulted in significant toxicity, underscoring the importance of dosage in determining biological effects .

作用机制

The mechanism of action of 2-Bromo-6-fluoro-3-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

相似化合物的比较

Table 1: Key Properties of 2-Bromo-6-fluoro-3-methylbenzaldehyde and Analogues

Structural and Functional Differences

Substituent Position Isomerism :

- The target compound and 3-bromo-6-fluoro-2-methylbenzaldehyde (CAS: 1785354-53-1) share the same molecular formula (C₈H₆BrFO ) but differ in substituent positions. The methyl group shifts from position 3 (target) to position 2, while bromo and fluoro groups occupy positions 3 and 6, respectively . This positional variance can significantly impact reactivity in cross-coupling reactions or electrophilic substitutions.

Functional Group Variations: Hydroxy vs. Methyl: Replacing the methyl group in the target compound with a hydroxy group (as in 3-bromo-6-fluoro-2-hydroxybenzaldehyde, CAS: 199287-82-6) increases polarity and solubility in polar solvents. The hydroxy group also enables participation in hydrogen bonding, which may influence crystallization or biological activity . Benzyloxy vs. This group is often used as a protective moiety in multi-step organic reactions .

Electronic Effects :

- The methoxy group in 2-bromo-3-fluoro-6-methoxybenzaldehyde () is electron-donating, altering the electronic density of the aromatic ring. This can direct electrophilic substitution to specific positions, contrasting with the electron-withdrawing effects of bromo and fluoro substituents in the target compound .

生物活性

2-Bromo-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with notable biological activity due to its unique structural features. This compound has gained attention in various scientific fields, particularly in medicinal chemistry and biochemistry, for its potential therapeutic applications and interactions with biological molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrF O

- Key Functional Groups :

- Bromine (Br) at the 2-position

- Fluorine (F) at the 6-position

- Methyl (CH) group at the 3-position

The presence of halogens and the aldehyde functional group significantly influence the compound's reactivity, binding affinity, and overall biological behavior.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The following mechanisms have been identified:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their catalytic activity. This interaction may lead to either inhibition or activation of metabolic pathways, depending on the target enzyme involved.

- Covalent Bond Formation : The aldehyde group allows for the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can modulate protein function and affect cellular processes .

- Cell Signaling Modulation : By influencing cell signaling pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell behavior.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzyme Interaction Studies :

Research has shown that this compound interacts with several enzymes, influencing their activity. For instance, studies demonstrated that it can inhibit xanthine oxidase (XO), a key enzyme in purine metabolism, through hydrogen bonding and hydrophobic interactions . -

Anticancer Activity :

A study focused on small-molecule inhibitors highlighted the potential of brominated compounds like this compound in cancer immunotherapy. The compound exhibited significant binding affinity to PD-L1, a protein involved in immune checkpoint regulation, suggesting its role as a promising therapeutic agent . -

Toxicity Assessment :

In animal models, varying dosages of the compound revealed that lower concentrations had minimal effects on cellular functions, while higher doses led to significant toxicity. This underscores the importance of dosage in determining its biological effects.

常见问题

Q. What are the recommended storage conditions for 2-Bromo-6-fluoro-3-methylbenzaldehyde to ensure stability?

Store the compound at 0°C–6°C in airtight containers to prevent degradation. Lower temperatures minimize bromine-mediated side reactions and oxidation of the aldehyde group. Stability studies on analogous brominated benzaldehydes indicate that refrigeration preserves purity (>95%) for extended periods .

Q. What safety protocols are critical when handling this compound?

- Eye/Skin Exposure: Flush eyes with water for 10–15 minutes and wash skin with soap/water for 15 minutes. Remove contaminated clothing immediately .

- Toxicity: Due to limited toxicological data, assume acute toxicity and use fume hoods, gloves, and lab coats. Monitor for bromine-related respiratory irritation .

Q. What synthetic routes are commonly used to prepare this compound?

A two-step approach is typical:

- Step 1: Direct bromination of 6-fluoro-3-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator).

- Step 2: Purification via column chromatography (hexane/ethyl acetate) to isolate the product. Yields >70% are achievable with careful control of reaction stoichiometry .

Q. How can researchers verify the purity of this compound?

Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Compare retention times against a certified reference standard. Purity thresholds >95% are standard for synthetic intermediates in peer-reviewed studies .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR: and NMR to confirm substitution patterns (e.g., aromatic protons, aldehyde proton at ~10 ppm).

- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation.

- FT-IR: Peaks at ~1700 cm (C=O stretch) and 600–800 cm (C-Br stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound’s aldehyde group?

Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to differentiate between nucleophilic aromatic substitution (SAr) and radical pathways. For example, deuterated aldehyde analogs can clarify proton transfer steps in cross-coupling reactions .

Q. What challenges arise in detecting degradation products under ambient conditions?

Degradation via hydrolysis or oxidation produces trace impurities like 2-bromo-6-fluoro-3-methylbenzoic acid. Use LC-MS/MS with multiple reaction monitoring (MRM) to detect low-abundance species. Accelerated stability studies (40°C/75% RH) can model long-term degradation .

Q. How does steric hindrance from the methyl group influence reactivity in Suzuki-Miyaura couplings?

The 3-methyl group reduces reactivity at the ortho position, favoring para-substitution. Optimize catalysts (e.g., Pd(OAc) with SPhos ligand) and reaction temperatures (80°C–100°C) to improve coupling efficiency with aryl boronic acids .

Q. What strategies mitigate competing side reactions during halogen-lithium exchange?

- Use low temperatures (−78°C) and slow addition of organolithium reagents.

- Quench intermediates with electrophiles (e.g., DMF for formylation) to prevent dimerization.

- Monitor reaction progress via in-situ IR spectroscopy to detect aldehyde formation .

Q. How can researchers validate the compound’s role in enzyme inhibition studies?

Conduct competitive inhibition assays with fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases). Measure IC values and compare with structurally similar aldehydes (e.g., 2-bromo-5-fluorobenzaldehyde) to establish structure-activity relationships (SARs) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。